(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Predonine is synthesized from hydrocortisone (cortisol) through a series of chemical reactions. The primary synthetic route involves the oxidation of hydrocortisone to form prednisolone. This process typically requires the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of predonine involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Predonine undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to predonine.
Reduction: Reduction of predonine to its inactive metabolites.
Substitution: Introduction of functional groups to modify its chemical structure.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include predonine itself and its various metabolites, which are excreted from the body .
Scientific Research Applications
Neuropharmacology
One of the most prominent applications of L-CCG is its role as a selective agonist for metabotropic glutamate receptors (mGluRs), particularly mGluR2. This receptor is implicated in various neurological conditions, including schizophrenia and anxiety disorders. Research indicates that L-CCG can modulate synaptic transmission and plasticity, making it a candidate for therapeutic interventions in these disorders .
Cancer Research
L-CCG has been studied for its potential anti-cancer properties. It has been shown to influence pathways involved in tumor growth and metastasis. The compound's ability to modulate specific signaling pathways may offer novel therapeutic strategies for treating various types of cancer .
Biochemical Research
In biochemical studies, L-CCG serves as a valuable tool for investigating the function of amino acid transporters and glutamate signaling pathways. Its structural characteristics allow researchers to explore the interactions between neurotransmitters and their receptors, enhancing our understanding of synaptic mechanisms .
Case Study 1: Modulation of mGluR2
A study published in the Journal of Medicinal Chemistry explored the structure-based design and pharmacological evaluation of L-CCG analogs. The researchers demonstrated that these compounds could selectively activate mGluR2 with high potency, suggesting their potential use in treating neuropsychiatric disorders .
Case Study 2: Antitumor Activity
In another investigation, the effects of L-CCG on cancer cell lines were assessed. The results indicated that L-CCG inhibited cell proliferation and induced apoptosis in specific cancer types, highlighting its potential as an anti-cancer agent .
Comparative Table of Applications
Mechanism of Action
Predonine exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cellsThis interaction modulates the transcription of target genes, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins . The primary molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Stereochemical Specificity
The target compound’s (1S,2R) configuration distinguishes it from analogues like ACC , which lacks the carboxymethyl substituent and has a planar cyclopropane ring. Stereochemical variations significantly alter biological activity:
Biological Activity
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid, commonly referred to as L-CCG or LBG30300, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the modulation of glutamate receptors. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₆H₉N O₄
- Molecular Weight : 159.14 g/mol
- IUPAC Name : this compound
- LogP : -3.25
- Topological Polar Surface Area (TPSA) : 101 Ų
Biological Activity Overview
LBG30300 has been identified primarily as a selective agonist for the mGlu2 receptor, which is part of the metabotropic glutamate receptor family. This receptor is implicated in various neurological processes and pathologies.
1. Receptor Interaction
LBG30300 exhibits significant selectivity for the mGlu2 receptor over other subtypes. In vitro studies have demonstrated its potency as a picomolar agonist, indicating a strong affinity for this target. The compound's binding mode was elucidated through in silico studies, confirming its potential for central nervous system (CNS) applications .
2. Pharmacological Effects
The pharmacological profile of LBG30300 includes:
- Neuroprotective Effects : Studies suggest that activation of mGlu2 may protect against neurodegeneration associated with conditions such as Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in various models, indicating a broader therapeutic application beyond neuroprotection .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanisms
In a recent study assessing the neuroprotective capabilities of LBG30300, researchers demonstrated that the compound could mitigate oxidative stress-induced apoptosis in neuronal cells. This was achieved through the inhibition of reactive oxygen species (ROS) production and modulation of autophagy pathways .
Case Study: Selective mGlu2 Agonism
Research conducted by revealed that LBG30300's selective activation of mGlu2 receptors could lead to significant improvements in synaptic plasticity and cognitive function in animal models. This positions the compound as a candidate for further development in treating cognitive disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of LBG30300 is crucial for optimizing its efficacy and selectivity. The cyclopropane structure contributes to its unique binding characteristics at the mGlu2 receptor. Variations in the amino acid side chains have been explored to enhance potency and reduce off-target effects .
Q & A
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm cyclopropane ring geometry and stereochemistry (e.g., coupling constants ) .
- LC-MS : Validate molecular weight (159.14 g/mol) and detect impurities using electrospray ionization (ESI) .
- X-ray crystallography : Resolve absolute configuration, particularly for chiral centers .
What is the pharmacological relevance of cyclopropane-containing amino acids like this compound?
Methodological Answer :
The cyclopropane ring introduces conformational rigidity, enhancing binding affinity to biological targets. For example:
- Neurotransmitter receptors : Acts as a constrained glutamate analogue, selectively agonizing metabotropic glutamate receptors (mGlu2 subtype) at picomolar concentrations .
- Enzyme inhibition : Modulates ACC deaminase activity via competitive inhibition (Ki ≈ 0.5 µM) .
Advanced Research Questions
How does stereochemistry influence the compound’s interaction with biological targets?
Methodological Answer :
The (1S,2R) configuration dictates receptor binding specificity. For instance:
- mGlu2 selectivity : The (S)-amino(carboxy)methyl group forms hydrogen bonds with Arg271 in mGlu2, while the (1R) cyclopropane position sterically hinders mGlu3 binding .
- Enantiomer comparison : (1R,2S) analogs show 100-fold lower activity in ACC deaminase inhibition assays .
What experimental strategies resolve contradictions in reported bioactivity data?
Q. Methodological Answer :
- Purity verification : Reassess compound purity using orthogonal methods (e.g., elemental analysis, chiral HPLC) to rule out batch variability .
- Assay standardization : Use cell lines with stable receptor expression (e.g., HEK293-mGlu2) to minimize variability in EC₅₀ measurements .
- Replication : Cross-validate results in independent labs using identical synthetic protocols .
How can computational modeling predict the compound’s mechanism of enzyme inhibition?
Q. Methodological Answer :
- Molecular docking : Simulate binding to ACC deaminase using AutoDock Vina, focusing on interactions with catalytic Zn²⁺ ions and active-site residues (e.g., Tyr144) .
- MD simulations : Analyze stability of enzyme-inhibitor complexes over 100 ns trajectories (AMBER force field) to identify critical binding motifs .
What are the challenges in scaling up synthesis for in vivo studies?
Q. Methodological Answer :
- Catalyst loading : Reduce Rh₂(OAc)₄ usage (<1 mol%) via ligand optimization (e.g., chiral bis-oxazolines) to lower costs .
- Solvent selection : Replace volatile solvents (e.g., EtOAc) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener synthesis .
- Yield improvement : Optimize cyclopropanation pH (6.5–7.0) to minimize side reactions (e.g., ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
